Cas no 98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid)

2-(prop-2-yn-1-yloxy)acetic acid structure
98021-61-5 structure
Nombre del producto:2-(prop-2-yn-1-yloxy)acetic acid
Número CAS:98021-61-5
MF:C5H6O3
Megavatios:114.099341869354
CID:1989997
PubChem ID:13971964

2-(prop-2-yn-1-yloxy)acetic acid Propiedades químicas y físicas

Nombre e identificación

    • (2-propyn-1-yloxy)acetic Acid
    • 2-(prop-2-ynyloxy)acetic acid
    • MALONIC ACID, 2-PROPYNYL-, DIETHYL ESTER
    • (2-propynyl)propanedioic acid diethyl ester
    • Malonic acid, 2-(2-propynyl)-, diethyl ester
    • 2-(2-propynyl)malonic acid diethyl ester
    • diethyl (prop-2-ynyl)malonate
    • 2-(2-propynyloxy)acetic acid
    • Diethyl propargylmalonate
    • diethyl 2-(prop-2-enyl)malonate
    • USAF KF-9
    • prop-2-ynyloxyacetic acid
    • diethyl 2-(prop-2-ynyl)malonate
    • Diethyl 2-(prop-2-yn-1-yl)malonate
    • Diethyl (mono) propargyl malonate
    • AC1L1G64
    • 2-propargylmalonic acid diethyl ester
    • BRN 1103668
    • 2-(2-Propyn-1-yloxy)acetic acid (ACI)
    • Acetic acid, (2-propynyloxy)- (6CI, 9CI)
    • (2-Propynyloxy)acetic acid
    • (Propargyloxy)acetic acid
    • 2-(Prop-2-ynyloxy)aceticacid
    • DB-163438
    • AKOS005200678
    • SY275440
    • MFCD10694017
    • WS-00179
    • 2-prop-2-ynoxyacetic acid
    • 98021-61-5
    • (PROP-2-YN-1-YLOXY)ACETIC ACID
    • Z362807246
    • SCHEMBL2505557
    • CS-0070099
    • AT18966
    • a-propargyloxyacetic acid
    • F8885-6186
    • prop-2-ynyloxy-acetic acid
    • 2-(prop-2-yn-1-yloxy)acetic acid
    • EN300-106432
    • Renchi: 1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7)
    • Clave inchi: DZQBMVUCILXGLV-UHFFFAOYSA-N
    • Sonrisas: O=C(COCC#C)O

Atributos calculados

  • Calidad precisa: 114.031694049g/mol
  • Masa isotópica única: 114.031694049g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 3
  • Complejidad: 119
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.5Ų
  • Xlogp3: -0.2

2-(prop-2-yn-1-yloxy)acetic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A715238-5g
2-(Prop-2-ynyloxy)acetic acid
98021-61-5 95%
5g
$623.0 2025-02-22
TRC
P184391-1g
2-(Prop-2-yn-1-yloxy)acetic Acid
98021-61-5
1g
$ 840.00 2022-06-03
Enamine
EN300-106432-0.1g
2-(prop-2-yn-1-yloxy)acetic acid
98021-61-5 95.0%
0.1g
$100.0 2025-02-21
Life Chemicals
F8885-6186-1g
2-(prop-2-yn-1-yloxy)acetic acid
98021-61-5 95%+
1g
$580.0 2023-09-05
Life Chemicals
F8885-6186-10g
2-(prop-2-yn-1-yloxy)acetic acid
98021-61-5 95%+
10g
$4650.0 2023-09-05
Enamine
EN300-106432-0.05g
2-(prop-2-yn-1-yloxy)acetic acid
98021-61-5 95.0%
0.05g
$67.0 2025-02-21
Enamine
EN300-106432-2.5g
2-(prop-2-yn-1-yloxy)acetic acid
98021-61-5 95.0%
2.5g
$490.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140739-100mg
2-(Prop-2-yn-1-yloxy)acetic acid
98021-61-5 97%
100mg
¥393.00 2024-04-23
Life Chemicals
F8885-6186-0.25g
2-(prop-2-yn-1-yloxy)acetic acid
98021-61-5 95%+
0.25g
$523.0 2023-09-05
Ambeed
A715238-10g
2-(Prop-2-ynyloxy)acetic acid
98021-61-5 95%
10g
$1060.0 2025-02-22

2-(prop-2-yn-1-yloxy)acetic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referencia
Formation of pyridazino[6,1-c][1,4]oxazin-8(7H)-ones by intramolecular cycloaddition of azoalkenes
Gilchrist, Thomas L.; Wasson, Robert C.; King, Frank D.; Wootton, Gordon, Journal of the Chemical Society, 1972, , 1972-1999

Métodos de producción 2

Condiciones de reacción
Referencia
Cyclization of alkynecarboxylic acids: synthesis of 6-exo-methylene-1,4-dioxan-2-ones
Yamamoto, Makoto; Dewa, Toshikazu; Munakata, Hiroshi; Kohmoto, Shigeo; Yamada, Kazutoshi, Journal of Chemical Research, 1991, ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Benzene
Referencia
Synthesis of 3-alkyl-6-methyl-1,4-dioxanes and dioxenes
Akopyan, S. M.; Zalinyan, M. G., Armyanskii Khimicheskii Zhurnal (1990, 1990, 43(10), 664-8

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
Referencia
Triazole-linked fluorescent bisboronic acid capable of selective recognition of the Lewis Y antigen
Wang, Yan'en; Rong, Ruixue; Chen, Hua; Zhu, Mengyuan; Wang, Binghe; et al, Bioorganic & Medicinal Chemistry Letters (2017, 2017, 27(9), 1983-1988

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  0 °C; 2 h, rt
Referencia
Ru-Catalyzed cascade reaction of α,ω-alkynoic acids and arylethylamines towards the synthesis of aryl-fused heterocycles
Zheng, Yinying; Liu, Jiami; Lei, Xinsheng, Organic Chemistry Frontiers (2020, 2020, 7(4), 660-665

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, 15 °C
Referencia
A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation
Wurz, Ryan P. ; Dellamaggiore, Ken; Dou, Hannah; Javier, Noelle; Lo, Mei-Chu; et al, Journal of Medicinal Chemistry (2018, 2018, 61(2), 453-461

Métodos de producción 7

Condiciones de reacción
Referencia
Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. [Erratum to document cited in CA131:102227]
Pinho e Melo, Teresa M. V. D.; Barbosa, Dalia M.; Ramos, Paulo J. R. S.; Rocha Gonsalves, Antonio M. d'A.; Gilchrist, Thomas L.; et al, Journal of the Chemical Society, 1999, ,

Métodos de producción 8

Condiciones de reacción
Referencia
Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives
Pinho e Melo, Teresa M. V. D.; Barbosa, Dalia M.; Ramos, Paulo J. R. S.; Rocha Gonsalves, Antonio M. d'A.; Gilchrist, Thomas L.; et al, Journal of the Chemical Society, 1999, , 1219-1224

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, 25 °C
Referencia
Self-Assembled pH-Sensitive Cholesteryl Pullulan Nanogel As a Protein Delivery Vehicle
Morimoto, Nobuyuki; Hirano, Sayaka; Takahashi, Haruko; Loethen, Scott; Thompson, David H.; et al, Biomacromolecules (2013, 2013, 14(1), 56-63

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
Silver-catalyzed intramolecular hydroamination of alkynes in aqueous media: efficient and regioselective synthesis for fused benzimidazoles
Zhang, Xu; Zhou, Yu; Wang, Hengshuai; Guo, Diliang; Ye, Deju; et al, Green Chemistry (2011, 2011, 13(2), 397-405

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 2 h, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Referencia
Enabling Multiple Conjugation to Oligonucleotides Using "Click Cycles"
Jezowska, Martina; Honcharenko, Dmytro; Ghidini, Alice; Stroemberg, Roger; Honcharenko, Malgorzata, Bioconjugate Chemistry (2016, 2016, 27(11), 2620-2628

Métodos de producción 12

Condiciones de reacción
Referencia
Preparation of thermocleavable conjugates based on ansamitocin and superparamagnetic nanostructured particles by a chemobiosynthetic approach
Mancuso, Lena; Knobloch, Tobias; Buchholz, Jessica; Hartwig, Jan; Moeller, Lena; et al, Chemistry - A European Journal (2014, 2014, 20(52), 17541-17551

2-(prop-2-yn-1-yloxy)acetic acid Raw materials

2-(prop-2-yn-1-yloxy)acetic acid Preparation Products

2-(prop-2-yn-1-yloxy)acetic acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:98021-61-5)2-(prop-2-yn-1-yloxy)acetic acid
A1070372
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):237.0/800.0